molecular formula C15H10O4 B144492 Anhydroglycinol CAS No. 67685-22-7

Anhydroglycinol

Cat. No.: B144492
CAS No.: 67685-22-7
M. Wt: 254.24 g/mol
InChI Key: WYIDBNAGSMCMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Chemical Reactions Analysis

Anhydroglycinol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols.

Comparison with Similar Compounds

Anhydroglycinol is part of the pterocarpan family, which includes compounds like:

    3,9-Dihydroxypterocarpan: (C15H12O4)

    Isomedicarpin: (C16H14O4)

    Medicarpin: (C16H14O4)

    Glycinol: (C15H12O5)

These compounds share similar structures but differ in their functional groups and bioactivities. This compound is unique due to its specific antioxidant and anti-allergic properties, which make it particularly valuable in both scientific research and industrial applications .

Properties

IUPAC Name

6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,16-17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIDBNAGSMCMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331898
Record name Anhydroglycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67685-22-7
Record name 6H-Benzofuro[3,2-c][1]benzopyran-3,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67685-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,9-Dihydroxypterocarp-6a-en
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067685227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydroglycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-DIHYDROXYPTEROCARP-6A-EN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0S549OLN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Anhydroglycinol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Anhydroglycinol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Anhydroglycinol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Anhydroglycinol
Reactant of Route 5
Anhydroglycinol
Reactant of Route 6
Anhydroglycinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.